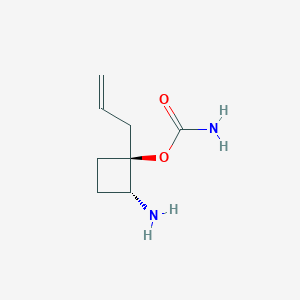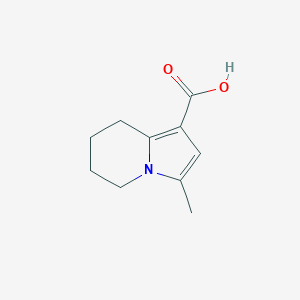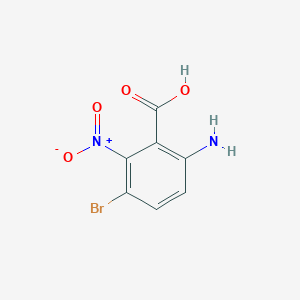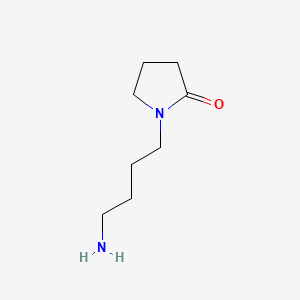![molecular formula C11H9IO3S B13023832 Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13023832.png)
Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another method involves the aryne reaction with alkynyl sulfides, which allows the formation of benzo[b]thiophenes in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hydrogen or other substituents.
Substitution: The iodine atom can be substituted with other functional groups such as amino, methoxy, or bromo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) or methanol (CH₃OH) under acidic or basic conditions are employed.
Major Products: The major products formed from these reactions include various substituted benzo[b]thiophenes, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness: Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H9IO3S |
|---|---|
Molekulargewicht |
348.16 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-7-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
YVWUEQYETSCJRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid](/img/structure/B13023835.png)


